molecular formula C7H7FN2O B112718 5-Amino-2-fluorobenzamide CAS No. 518057-72-2

5-Amino-2-fluorobenzamide

Cat. No. B112718
M. Wt: 154.14 g/mol
InChI Key: DGQLTQZWCJJIRU-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It is used in the synthesis of styrylquinazolinones, which are potential anticancer agents .


Synthesis Analysis

The synthesis of 2-Amino-5-fluorobenzamide involves the use of [Cp * Ir (2,2’-bpyO) (H2O)], cesium carbonate, and methanol. The reaction mixture is reacted at 130 °C for 2 hours under an inert atmosphere and microwave irradiation . Another method involves the use of trimethoxymethane and DMF in a stainless steel pressure-resistant vessel at 170℃ for 2 hours .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzamide consists of 11 heavy atoms and 6 aromatic heavy atoms. It has a molar refractivity of 38.9 and a topological polar surface area (TPSA) of 69.11 Ų .


Chemical Reactions Analysis

5-Amino-2-fluorobenzamide can react with triethylamine and HATU in N,N-dimethyl-formamide at 60℃ .


Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzamide is a solid at 20°C . It has a molecular weight of 154.14 . Its solubility is 6.44 mg/ml, making it very soluble .

Scientific Research Applications

1. Fluorescent Detection in Chemistry

5-Amino-2-fluorobenzamide derivatives are used in the development of fluorescent probes for detecting metal ions. For instance, 2-aminobenzamide structural isomers, as part of a fluorescent probe, can selectively detect Cd2+ and Zn2+ ions, with their sensing properties influenced by the electron donating/withdrawing ability and the substituted position of the fluorophore (Xu et al., 2014).

2. Radiopharmaceutical Development

Compounds containing 5-Amino-2-fluorobenzamide structures have been investigated for use in radiopharmaceuticals. They are used to synthesize ligands with high affinity for certain receptors, which are beneficial in γ-emission tomography and single-photon emission computed tomography (SPECT) imaging. These ligands target serotonin-5HT2-receptors and can aid in brain imaging and studying neurological disorders (Mertens et al., 1994; Catafau et al., 2006; Catafau et al., 2011).

3. Anticancer Research

5-Amino-2-fluorobenzamide derivatives are also explored in cancer research. They have been synthesized and tested for their antitumor activity. For example, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against certain cancer cell lines (Xiong et al., 2009).

4. Antimicrobial Research

In antimicrobial research, 5-Amino-2-fluorobenzamide structures have been used in synthesizing compounds with significant antimicrobial properties. Fluorobenzamides containing thiazole and thiazolidine, for instance, have shown promise as antimicrobial agents (Desai et al., 2013).

5. Neurological Disorder Studies

Compounds synthesized with 5-Amino-2-fluorobenzamide have been used in studies related to neurological disorders. They aid in understanding the receptor functions in conditions like anorexia nervosa and schizophrenia, and in evaluating the effectiveness of antipsychotic treatments (Audenaert et al., 2003; Catafau et al., 2011).

Safety And Hazards

The compound is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Amino-2-fluorobenzamide are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in medicinal chemistry and drug discovery .

properties

IUPAC Name

5-amino-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLTQZWCJJIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381181
Record name 5-amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluorobenzamide

CAS RN

518057-72-2
Record name 5-Amino-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518057-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Teng, J Jiang, Z He, NP Kwiatkowski… - Angewandte …, 2020 - Wiley Online Library
… First, bicyclic groups were introduced to replace 5-amino-2-fluorobenzamide to obtain TMX-2075, TMX-2076, and TMX-2099, which failed to improve selectivity. Installing a methyl and …
Number of citations: 49 onlinelibrary.wiley.com
L Wortmann, B Lindenthal, P Muhn… - Journal of Medicinal …, 2019 - ACS Publications
The human luteinizing hormone receptor (hLH-R) is a member of the glycoprotein hormone family of G-protein-coupled receptors (GPCRs), activated by luteinizing hormone (hLH) and …
Number of citations: 14 pubs.acs.org

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